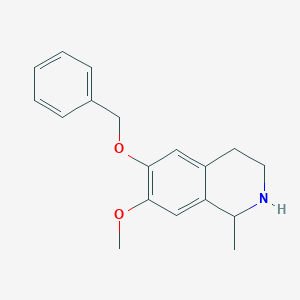

6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline

Übersicht

Beschreibung

6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound features a benzene ring attached via a methoxy group at the 7th position and a benzyloxy group at the 6th position, with a methyl group at the 1st position. Its molecular structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core One common approach is the Biltz synthesis, which involves the reaction of benzyl chloride with a suitable amine under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding quinones or hydroquinones.

Reduction: Production of reduced derivatives with altered functional groups.

Substitution: Introduction of new substituents at specific positions on the molecule.

Wissenschaftliche Forschungsanwendungen

While the search results do not specifically focus on the applications of "6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline," they do provide information on related tetrahydroisoquinolines and their derivatives, which can offer insights into potential applications.

Tetrahydroisoquinoline (THIQ) Derivatives

- 1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant class of natural products with a wide range of pharmacological importance .

Synthesis and Preparation

- One method involves methylation of 8-benzyloxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using formic acid and paraformaldehyde .

- Another approach combines a reaction with subsequent intramolecular Buchwald–Hartwig amination, creating a simple two-step procedure for synthesizing pharmacologically important 1,2,3,4-tetrahydroquinolines .

Related Compounds and Applications

- 8-benzyloxy 7 methoxy 2 methyl 1,2,3,4 tetrahydroisoquinoline and 8 benzyloxy 6,7 dimethoxy 2 methyl-l,2,3,4-tetrahydroisoquinoline These compounds and their pharmaceutically acceptable acid addition salts are useful as hypotensives . Additionally, 8-benzyloxy 6,7 dimethoxy 2 methyl 1,2,3,4 tetrahydroisoquinoline is useful as an antihistaminic and as an antiadrenergic, and 8 benzyloxy 7 methoxy 2 meth yl-1,2,3,4-tetrahydroisoquinoline is useful as a sympatholytic agent .

- Coumarin Derivatives Coumarin derivatives, particularly those substituted at position 3, have shown potential in inhibiting cholinesterases (AChE and BChE) and β-secretase (BACE1) . Some derivatives exhibit high selectivity and potency, with applications in treating neurodegenerative diseases .

- Multitarget-Directed Ligands Some THIQ derivatives have been designed as multitarget-directed ligands, showing activity against both AChE and monoamine oxidases (MAOs) . These compounds have demonstrated neuroprotective effects and favorable pharmacokinetic profiles, suggesting potential use in treating complexCentral Nervous System (CNS) disorders .

Wirkmechanismus

The mechanism by which 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate neurotransmitter pathways, leading to changes in neuronal activity. The compound may bind to receptors or enzymes involved in neurotransmitter synthesis and release, thereby influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the benzyloxy and methoxy groups.

6-hydroxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline: Similar structure but with a hydroxyl group instead of a benzyloxy group.

7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline: Lacks the benzyloxy group at the 6th position.

Uniqueness: 6-benzyloxy-7-methoxy-1-methyl-1,2,3,4-Tetrahydroisoquinoline stands out due to its combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications.

Biologische Aktivität

6-Benzyloxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (often abbreviated as 6-BMT) is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activities, focusing on its effects on cholinesterase inhibition, neuroprotective properties, and antiproliferative activities.

- Molecular Formula : C25H27NO2

- Molecular Weight : 373.5 g/mol

- CAS Number : 51745-26-7

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The biological activity of 6-BMT has been evaluated regarding its inhibitory effects on human acetylcholinesterase (huAChE) and butyrylcholinesterase (huBChE).

The moderate inhibition of huAChE suggests potential use in managing cognitive decline associated with Alzheimer's disease. However, the higher IC50 value for huBChE indicates less potency against this enzyme.

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of 6-BMT. It has been shown to enhance the expression of Nrf2 and its downstream proteins, which are involved in cellular defense mechanisms against oxidative stress and inflammation.

- Mechanism : Activation of Nrf2 pathway leads to increased production of protective enzymes such as Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1.

- Outcome : This mechanism suggests that 6-BMT may help prevent neuroinflammation and protect against oxidative damage caused by amyloid-beta (Aβ) aggregates and hydrogen peroxide (H2O2) cytotoxicity .

Antiproliferative Activity

The antiproliferative effects of tetrahydroisoquinoline derivatives, including 6-BMT, have been explored in various cancer cell lines. The compound has demonstrated significant activity against certain cancer types.

These findings indicate that 6-BMT may possess potential as an anticancer agent, warranting further investigation into its mechanism of action.

Case Studies

- Alzheimer's Disease Model : In a study using a transgenic mouse model for Alzheimer’s disease, administration of 6-BMT resulted in improved cognitive function as measured by the Morris water maze test. The compound was found to reduce Aβ plaque formation significantly.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with 6-BMT led to a reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer .

Eigenschaften

IUPAC Name |

7-methoxy-1-methyl-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-16-11-17(20-2)18(10-15(16)8-9-19-13)21-12-14-6-4-3-5-7-14/h3-7,10-11,13,19H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTYEKZPTDVMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347528 | |

| Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51745-26-7 | |

| Record name | 6-(Benzyloxy)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.